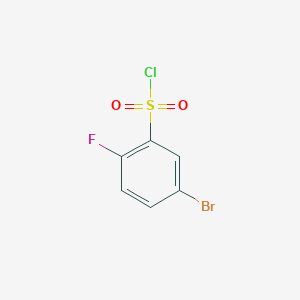5-Bromo-2-fluorobenzene-1-sulfonyl chloride
CAS No.: 339370-40-0
Cat. No.: VC3349321
Molecular Formula: C6H3BrClFO2S
Molecular Weight: 273.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 339370-40-0 |
|---|---|
| Molecular Formula | C6H3BrClFO2S |
| Molecular Weight | 273.51 g/mol |
| IUPAC Name | 5-bromo-2-fluorobenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C6H3BrClFO2S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3H |
| Standard InChI Key | LLDLTDWAHZBZIQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Br)S(=O)(=O)Cl)F |
| Canonical SMILES | C1=CC(=C(C=C1Br)S(=O)(=O)Cl)F |
Introduction
Chemical Identity and Molecular Characteristics
5-Bromo-2-fluorobenzene-1-sulfonyl chloride, identified by CAS number 339370-40-0, is characterized by a benzene ring substituted with bromine at the 5-position, fluorine at the 2-position, and a sulfonyl chloride group at position 1. This arrangement of functional groups creates a versatile chemical building block with multiple reactive sites . The compound bears several synonyms in the chemical literature, allowing researchers to identify it through various nomenclature systems.
Nomenclature and Identifiers
The compound is referenced in scientific literature under multiple names, providing researchers with various ways to identify and source this material. The table below summarizes the key identifiers associated with this compound:
| Parameter | Value |
|---|---|
| Primary Name | 5-Bromo-2-fluorobenzene-1-sulfonyl chloride |
| CAS Registry Number | 339370-40-0 |
| Molecular Formula | C₆H₃BrClFO₂S |
| Molecular Weight | 273.51 g/mol |
| MDL Number | MFCD09763690 |
| CBNumber | CB62528539 |
| Common Synonyms | 5-Bromo-2-fluoro-1-benzenesulfonyl Chloride; Benzenesulfonyl chloride, 5-bromo-2-fluoro-; 1-Bromo-3-(chlorosulphonyl)-4-fluorobenzene |
The various synonyms reflect different naming conventions in organic chemistry, with each highlighting particular structural features of the molecule .
Physical and Chemical Properties
The physical properties of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride influence its handling, storage, and applications in synthetic chemistry. Based on available data, this compound exhibits properties typical of halogenated aromatic sulfonyl chlorides.
| Property | Value | Note |
|---|---|---|
| Physical State | Not explicitly reported | Likely crystalline solid based on similar compounds |
| Boiling Point | 297.9±25.0 °C | Predicted value |
| Density | 1.867±0.06 g/cm³ | Predicted value |
| Purity (Commercial) | 98% | As typically supplied |
| Color and Appearance | Not explicitly reported | Similar compounds are often off-white to pale yellow |
These physical parameters are important considerations for researchers working with this compound, particularly when designing reaction conditions and purification protocols .
Chemical Reactivity and Functional Group Behavior
The chemical behavior of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride is determined by the interplay between its three key functional groups: the sulfonyl chloride moiety and the two halogen substituents (bromine and fluorine).
Sulfonyl Chloride Reactivity
The sulfonyl chloride group (-SO₂Cl) represents the primary reactive center of the molecule. This functional group typically undergoes nucleophilic substitution reactions with various nucleophiles:
-
Reaction with amines: Formation of sulfonamides (R-SO₂-NR'R")
-
Reaction with alcohols: Formation of sulfonate esters (R-SO₂-OR')
-
Reaction with thiols: Formation of thiosulfonates (R-SO₂-SR')
-
Hydrolysis: Conversion to sulfonic acids (R-SO₃H) in the presence of water
The electron-withdrawing nature of the fluorine atom at the ortho position likely enhances the electrophilicity of the sulfonyl chloride group, potentially increasing its reactivity toward nucleophiles when compared to unsubstituted benzenesulfonyl chloride.
Halogen Influence on Reactivity
The presence of bromine at the 5-position and fluorine at the 2-position creates unique electronic effects on the benzene ring:
-
The electron-withdrawing fluorine atom influences the electronic distribution across the molecule, particularly affecting the ortho and para positions.
-
The bromine substituent provides a potential site for further functionalization through metal-catalyzed coupling reactions (e.g., Suzuki, Negishi, or Sonogashira couplings).
-
The combined effect of both halogens creates an electron-deficient aromatic system with distinct reactivity patterns.
Applications and Utilization
As a functionalized aromatic compound, 5-Bromo-2-fluorobenzene-1-sulfonyl chloride serves various roles in synthetic organic chemistry and related fields.
Synthetic Building Block
The compound functions as a versatile intermediate in the synthesis of more complex molecules:
-
Pharmaceutical synthesis: Creation of sulfonamide-containing drug candidates
-
Agrochemical development: Preparation of crop protection agents
-
Material science: Development of specialty polymers and functional materials
-
Organic synthesis: Generation of libraries of compounds for structure-activity relationship studies
Functional Group Transformations
The multiple reactive sites in 5-Bromo-2-fluorobenzene-1-sulfonyl chloride enable diverse chemical transformations:
-
Sulfonamide formation: Reaction with primary or secondary amines
-
Sulfonate ester synthesis: Reaction with alcohols
-
Cross-coupling reactions: Utilizing the bromine substituent for carbon-carbon bond formation
-
Nucleophilic aromatic substitution: Potentially involving the fluorine position
These transformations make the compound valuable in creating diverse chemical structures with applications across multiple industries and research domains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume